molecular formula C14H18N4O4 B2763787 Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt CAS No. 901300-81-0

Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt

Cat. No.: B2763787
CAS No.: 901300-81-0
M. Wt: 306.322
InChI Key: PGMXKWFQJBIFPU-LBPRGKRZSA-N
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Description

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

The azido group in Nα-Z-Nε-azido-L-lysine cyclohexylammonium salt participates in CuAAC, a reaction that forms stable 1,4-disubstituted 1,2,3-triazole linkages between azides and terminal alkynes. This process requires Cu(I) catalysts, often stabilized by ligands like tris-hydroxypropyltriazolylamine (THPTA), to accelerate the cycloaddition while minimizing copper-induced biomolecule damage. Recent studies demonstrate that the incorporation of copper-chelating motifs, such as picolyl groups adjacent to the azide, enhances reaction kinetics. For instance, genetically encoded picolyl azide-lysine derivatives exhibit 7.5-fold higher CuAAC efficiency compared to linear azido analogs under physiological conditions.

Table 1: Comparative CuAAC Reactivity of Azido-Lysine Derivatives

Derivative Reaction Efficiency (AF647/GFP Ratio) Copper Concentration (µM)
Picolyl Azide-Lysine 7.5 100
ε-Azido-L-Lysine 1.0 100
p-Azidophenylalanine 2.3 100

The cyclohexylammonium counterion in Nα-Z-Nε-azido-L-lysine improves aqueous solubility, enabling CuAAC reactions in buffer systems with as little as 10 µM Cu(I). This property is critical for conjugating sensitive proteins like antibodies, where copper toxicity must be mitigated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-azido-2-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c15-18-16-9-5-4-8-12(13(19)20)17-14(21)22-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,17,21)(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMXKWFQJBIFPU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

    Introduction of the Azido Group: The protected amino acid is then subjected to nucleophilic substitution with sodium azide (NaN₃) to introduce the azido group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group undergoes a copper-catalyzed 1,3-dipolar cycloaddition with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazoles .

Reaction Mechanism

  • Step 1: Cu(I) coordinates to the alkyne, forming a copper acetylide intermediate.

  • Step 2: Azide reacts with the copper acetylide, leading to a six-membered transition state.

  • Step 3: Cyclization produces the 1,4-triazole product .

Key Reaction Parameters

ParameterOptimal ValueImpact on Reaction Efficiency
CatalystCuSO₄ + Sodium AscorbateReduces Cu(II) to Cu(I) in situ
LigandTris(benzyltriazolyl)amine (TBTA)Stabilizes Cu(I)
SolventH₂O/tert-BuOH (1:1)Enhances biocompatibility
Temperature25–37°CMaintains protein stability
Reaction Time1–4 hoursAchieves >90% yield

Applications:

  • Site-specific protein labeling with fluorescent dyes .

  • Synthesis of antibody-drug conjugates.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This metal-free reaction utilizes strained cyclooctynes (e.g., dibenzocyclooctyne, DBCO) to form 1,5-disubstituted triazoles .

Reaction Kinetics

Strained AlkyneSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)
DBCO0.1–1.0
BCN0.3–1.5
DACN2.5–3.2

Advantages:

  • No cytotoxic copper required .

  • Compatible with live-cell imaging .

Staudinger Ligation

The azide reacts with triarylphosphines to form stable amide bonds via an intermediate aza-ylide .

Reaction Scheme:

R-N3+P(C6H4-X)3R-NH-C(O)-R’+OP(C6H4-X)3\text{R-N}_3 + \text{P(C}_6\text{H}_4\text{-X)}_3 \rightarrow \text{R-NH-C(O)-R'} + \text{OP(C}_6\text{H}_4\text{-X)}_3

Efficiency Metrics

Phosphine DerivativeYield (%)Reaction Time (h)
Methyltetrazine-Ph852
PEGylated-Ph784

Applications:

  • Conjugation of glycans to proteins .

Photocrosslinking Reactions

The azide group enables UV-induced crosslinking with alkyne-functionalized probes for protein interaction studies.

Case Study: GPCR Mapping

  • Substrate: Nα-Z-Nε-azido-L-lysine-modified β₂-adrenergic receptor.

  • Probe: Alkyne-biotin.

  • Conditions: 365 nm UV light, 5 min.

  • Outcome: Successful identification of ligand-binding domains via streptavidin pull-down .

Comparative Analysis of Reaction Platforms

Reaction TypeRate (M⁻¹s⁻¹)BiocompatibilityMetal Dependency
CuAAC10–100ModerateYes
SPAAC0.1–3.2HighNo
Staudinger0.01–0.1HighNo

Stability and Selectivity Considerations

  • pH Stability: Reactivity preserved between pH 5–8.

  • Orthogonality: No interference with native amino acids (e.g., cysteine or lysine) .

  • Thermodynamic Driving Force: ΔG ≈ −20 kcal/mol for CuAAC, ensuring rapid completion .

This compound’s versatility in click chemistry platforms makes it indispensable in proteomics, drug discovery, and biomaterials engineering. Experimental parameters should be optimized based on the specific application to balance reaction speed, yield, and biocompatibility.

Scientific Research Applications

Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Utilized in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and prodrugs.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis and can be removed under specific conditions to reveal the active amino group.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

Nα-Boc-Nε-Z-L-Lysine Dicyclohexylammonium Salt (CAS: 16948-04-2)
  • Protecting Groups: Boc (tert-butoxycarbonyl) at α-amino, Z at ε-amino.
  • Applications : Primarily used in solid-phase peptide synthesis (SPPS) where selective Boc deprotection is required.
  • Key Differences : Lacks the azido group, limiting its utility in click chemistry. The dicyclohexylammonium (DCHA) salt increases molecular weight (561.75 g/mol) compared to the cyclohexylammonium salt in the target compound .
Nα,Nε-Di-Boc-L-Lysine Dicyclohexylammonium Salt (CAS: 15098-69-8)
  • Protecting Groups: Boc at both α- and ε-amino positions.
  • Applications : Ideal for orthogonal protection strategies in peptide synthesis.
  • Key Differences : Absence of Z or azido groups reduces versatility in sequential deprotection or conjugation reactions. Molecular weight: 527.75 g/mol .
Nα-Boc-Nε-Isopropyl-Nε-Z-L-Lysine Dicyclohexylammonium Salt (CAS: 125323-99-1)
  • Protecting Groups: Boc at α-amino, Z and isopropyl at ε-amino.
  • Applications : Dual ε-protection enables selective modifications, such as introducing hydrophobic isopropyl groups.
  • Key Differences : Higher molecular weight (603.8 g/mol) and structural complexity compared to the target compound .

Azido-Containing Analogs

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt (CAS: 40224-47-3)
  • Structure : Azido group on valine instead of lysine.
  • Applications : Used in click chemistry for labeling or bioconjugation.
  • Key Differences : Shorter carbon chain (valine vs. lysine) reduces steric hindrance but limits peptide backbone integration .

Complex Protecting Group Derivatives

Nα-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nε-Allyloxycarbonyl-L-Lysine Dicyclohexylammonium Salt (CAS: 264230-73-1)
  • Protecting Groups: Photolabile dioxocyclohexylidene at α-amino, allyloxycarbonyl (Alloc) at ε-amino.
  • Applications : Photocleavable protection for light-triggered deprotection.
  • Key Differences : The Alloc group enables Pd-mediated deprotection, contrasting with the azido group’s click reactivity. Molecular weight: 575.78 g/mol .

Comparative Data Table

Compound Name CAS Number Protecting Groups (α/ε) Molecular Weight (g/mol) Key Applications
Nα-Z-Nε-Azido-L-Lysine Cyclohexylammonium Salt 901300-81-0 Z / Azido ~450 (estimated) Click chemistry, SPPS
Nα-Boc-Nε-Z-L-Lysine Dicyclohexylammonium Salt 16948-04-2 Boc / Z 561.75 SPPS, orthogonal deprotection
Nα,Nε-Di-Boc-L-Lysine Dicyclohexylammonium Salt 15098-69-8 Boc / Boc 527.75 Orthogonal protection
Nα-Boc-Nε-Isopropyl-Nε-Z-L-Lysine Dicyclohexylammonium Salt 125323-99-1 Boc / Z + Isopropyl 603.8 Hydrophobic modifications
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt 40224-47-3 Azido (on valine) ~350 (estimated) Bioconjugation

Key Research Findings

  • Reactivity : The azido group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry .
  • Solubility : Cyclohexylammonium salts generally exhibit better solubility in organic solvents than DCHA salts, aiding in purification .
  • Stability : Boc and Z groups are stable under basic and acidic conditions, respectively, whereas azido groups require protection from light and reducing agents .

Biological Activity

Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt is a compound of significant interest in biochemical research, particularly due to its unique azido functional group, which allows for bioorthogonal reactions. This article explores its biological activity, focusing on its mechanisms, applications in drug delivery, and relevant case studies.

Chemical Structure and Properties

This compound is an azido derivative of lysine, a standard amino acid. The presence of the azido group (-N₃) enhances its reactivity, making it suitable for various bioconjugation techniques. The cyclohexylammonium salt form improves its solubility and stability in biological systems.

PropertyValue
Molecular FormulaC₁₇H₃₃N₅O₄
Molecular Weight357.48 g/mol
SolubilitySoluble in methanol
pH (1% solution)Neutral (approximately 7)

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Bioorthogonal Chemistry : The azido group allows for selective reactions with alkyne-containing molecules under mild conditions, facilitating the labeling and tracking of biomolecules in living systems.
  • Protein Modification : The compound can be used to modify proteins through click chemistry, enhancing their functionalities and stability.
  • Drug Delivery Systems : Its properties make it a potential candidate for drug delivery applications, where it can be conjugated to therapeutic agents to improve targeting and reduce side effects.

Case Study 1: Click Chemistry Applications

A study demonstrated the use of Nalpha-z-nepsilon-azido-l-lysine in click chemistry to label proteins in live cells. The azide was reacted with an alkyne-tagged fluorescent dye, allowing researchers to visualize protein localization in real-time. This method showcased the compound's utility in studying dynamic biological processes and protein interactions within cellular environments.

Case Study 2: Drug Delivery Enhancement

In another investigation, researchers explored the incorporation of Nalpha-z-nepsilon-azido-l-lysine into polymeric nanoparticles for targeted drug delivery. The azido group facilitated the conjugation of anticancer drugs, improving their efficacy while minimizing systemic toxicity. The study reported a significant increase in drug accumulation at tumor sites compared to conventional delivery methods.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of Nalpha-z-nepsilon-azido-l-lysine:

  • Cell Viability : Experiments indicated that concentrations below 100 µM did not significantly affect cell viability in various cell lines, suggesting a favorable safety profile for potential therapeutic applications.
  • Tissue Penetration : Studies showed that compounds modified with Nalpha-z-nepsilon-azido-l-lysine exhibited enhanced tissue penetration capabilities, which is critical for effective drug delivery.
  • Immunogenicity : The cyclohexylammonium salt form demonstrated reduced immunogenicity compared to other amine salts, making it more suitable for therapeutic use.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Nalpha-Z-Nepsilon-azido-L-lysine cyclohexylammonium salt with high purity?

  • Methodological Answer : Synthesis involves sequential protection/deprotection steps. The Z-group (benzyloxycarbonyl) at the Nalpha position protects the α-amine during azide introduction at the Nepsilon position. After azidation, the cyclohexylammonium counterion is introduced via ion-exchange chromatography to improve crystallinity. Purification via reverse-phase HPLC or recrystallization ensures >95% purity, validated by LC-MS and 1^1H NMR .

Q. Why is the cyclohexylammonium counterion preferred for this compound in crystallographic studies?

  • Methodological Answer : Cyclohexylammonium salts enhance crystallinity by forming stable ionic interactions with carboxylate groups, reducing hygroscopicity, and improving solubility in organic solvents. This facilitates X-ray diffraction studies using programs like SHELXL for small-molecule refinement .

Q. What storage conditions are optimal for maintaining the compound’s stability?

  • Methodological Answer : Store at -20°C in a desiccated environment to prevent hydrolysis of the azide group and degradation. Avoid exposure to light or humidity, as these can trigger unintended reactions (e.g., Staudinger reactions) .

Advanced Research Questions

Q. How can competing side reactions during azide group introduction be minimized?

  • Methodological Answer : Use controlled stoichiometry of sodium azide and copper(I) catalysts under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy to detect residual amines. Quench excess reagents with scavenger resins (e.g., QuadraSil® MP) .

Q. What analytical strategies resolve discrepancies in azide reactivity across experimental setups?

  • Methodological Answer : Compare kinetic data (e.g., rate constants for click reactions) using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) . Validate azide integrity via 13^{13}C NMR or Raman spectroscopy, which distinguishes azide stretches (~2100 cm1^{-1}) from noise .

Q. How can this compound enable site-specific protein labeling in live-cell systems?

  • Methodological Answer : Incorporate the azido-lysine derivative via genetic codon expansion (e.g., pyrrolysyl-tRNA synthetase). Perform copper-free click chemistry with dibenzocyclooctyne (DBCO)-conjugated probes to avoid cytotoxicity. Confirm labeling efficiency via flow cytometry or fluorescence microscopy .

Q. What experimental controls are critical when studying azide stability under varying pH conditions?

  • Methodological Answer : Include negative controls (e.g., non-azidated lysine derivatives) and monitor pH-dependent azide decomposition via UV-Vis spectroscopy (loss of azide absorbance at ~270 nm). Use buffered solutions (pH 4–8) to mimic physiological ranges and assess stability over 24–72 hours .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on azide group stability in cyclohexylammonium salts?

  • Methodological Answer : Replicate studies under standardized conditions (temperature, humidity, solvent systems). Use differential scanning calorimetry (DSC) to detect phase transitions and thermogravimetric analysis (TGA) to quantify decomposition. Cross-validate with accelerated stability studies (40°C/75% RH for 1–3 months) .

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